ethyl ((1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)methyl)(methyl)carbamate
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Overview
Description
Ethyl ((1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)methyl)(methyl)carbamate is a compound of interest within medicinal and synthetic chemistry. Featuring a benzimidazole structure fused with chloro and fluoro-substituted benzyl groups, this compound demonstrates significant potential for various applications in drug development and industrial processes. Its unique structural elements contribute to its notable pharmacological properties.
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces .
Biochemical Pathways
The compound may affect various biochemical pathways depending on its targets. Given the presence of a benzimidazole ring in its structure, it might interfere with the function of certain enzymes or receptors, thereby altering the associated biochemical pathways .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its targets and mode of action. It could potentially lead to the modulation of target activity, resulting in downstream effects on cellular functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl ((1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)methyl)(methyl)carbamate generally follows a multi-step process:
Benzimidazole Core Formation: : Starting with the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions to form the benzimidazole core.
Benzylation: : Introduction of the 2-chloro-6-fluorobenzyl group through nucleophilic substitution reactions using an appropriate benzyl chloride derivative in the presence of a base.
Carbamoylation: : Reaction of the intermediate with ethyl chloroformate and methylamine under controlled conditions to yield the final carbamate compound.
Industrial Production Methods: Industrial production of this compound may involve:
Optimization of Yield and Purity: : Utilizing high-performance liquid chromatography (HPLC) for purification.
Scale-up Procedures: : Employing larger reaction vessels and continuous-flow reactors to maintain efficiency and consistency in large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: Ethyl ((1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)methyl)(methyl)carbamate undergoes various reactions, including:
Oxidation and Reduction: : Reactions involving common oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Substitution: : Electrophilic or nucleophilic substitution reactions facilitated by the presence of chlorine and fluorine atoms.
Hydrolysis: : Breakdown of the carbamate group under acidic or basic conditions.
Oxidation: : Potassium permanganate in alkaline media.
Reduction: : Lithium aluminum hydride in anhydrous ether.
Substitution: : Benzyl chloride derivatives in the presence of bases like sodium hydride.
Hydrolysis: : Acidic (HCl) or basic (NaOH) aqueous solutions.
Oxidation: : Formation of benzoic acid derivatives.
Reduction: : Conversion to corresponding benzylic amines.
Substitution: : Derivatives with varying halogen or alkyl substitutions.
Hydrolysis: : Free benzimidazole and related amines or alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules. It is a valuable building block in medicinal chemistry research.
Biology: Studies indicate potential antiviral, antifungal, and antibacterial properties due to its ability to disrupt essential biological pathways in pathogens.
Medicine: Investigated as a lead compound for the development of novel therapeutic agents targeting specific enzyme systems and receptors implicated in various diseases.
Comparison with Similar Compounds
Similar Compounds:
Ethyl ((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)(methyl)carbamate: : Lacks the chloro and fluoro substitutions, resulting in different pharmacokinetics.
Ethyl ((1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)methyl)(methyl)carbamate: : Chlorine substitution at a different position alters its interaction with biological targets.
Methyl ((1-(2-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)methyl)(methyl)carbamate: : Methyl group instead of ethyl changes its solubility and bioavailability.
Uniqueness: The presence of both chloro and fluoro substituents in ethyl ((1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)methyl)(methyl)carbamate confers distinct chemical properties, enhancing its interaction with specific biological targets and increasing its potential utility in therapeutic development.
Properties
IUPAC Name |
ethyl N-[[1-[(2-chloro-6-fluorophenyl)methyl]benzimidazol-2-yl]methyl]-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFN3O2/c1-3-26-19(25)23(2)12-18-22-16-9-4-5-10-17(16)24(18)11-13-14(20)7-6-8-15(13)21/h4-10H,3,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKHXMMOSATJLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N(C)CC1=NC2=CC=CC=C2N1CC3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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